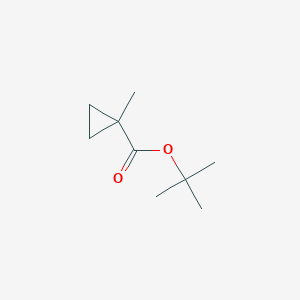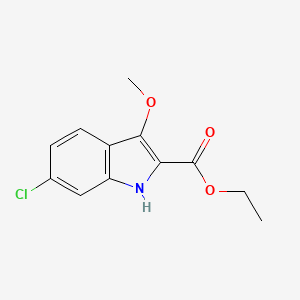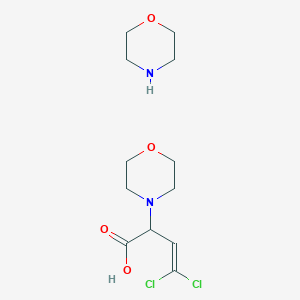
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine is a chemical compound with the molecular formula C12H20Cl2N2O4. It is known for its unique structure, which includes both morpholine and dichloro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine typically involves the reaction of morpholine with a dichloro-substituted butenoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: This compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine involves its interaction with specific molecular targets and pathways. The dichloro and morpholine groups may play a role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dichloro-2-morpholin-4-ylbutanoic acid: Similar structure but lacks the enoic acid group.
2-Morpholin-4-ylbut-3-enoic acid: Similar structure but lacks the dichloro groups.
4-Chloro-2-morpholin-4-ylbut-3-enoic acid: Similar structure with only one chloro group.
Uniqueness
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine is unique due to the presence of both dichloro and morpholine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6625-03-2 |
|---|---|
Molekularformel |
C12H20Cl2N2O4 |
Molekulargewicht |
327.20 g/mol |
IUPAC-Name |
4,4-dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine |
InChI |
InChI=1S/C8H11Cl2NO3.C4H9NO/c9-7(10)5-6(8(12)13)11-1-3-14-4-2-11;1-3-6-4-2-5-1/h5-6H,1-4H2,(H,12,13);5H,1-4H2 |
InChI-Schlüssel |
NEOQMMWFZUUQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1.C1COCCN1C(C=C(Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


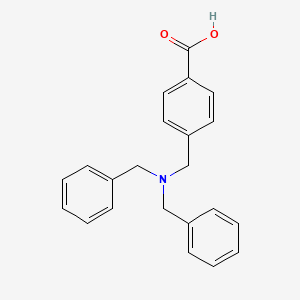

![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
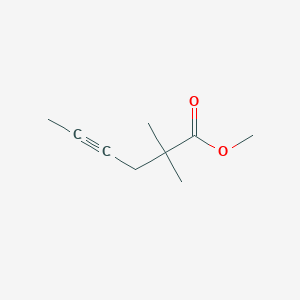
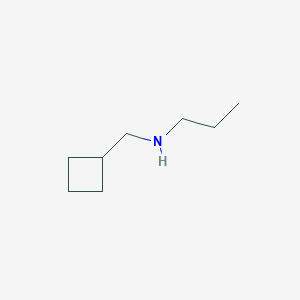
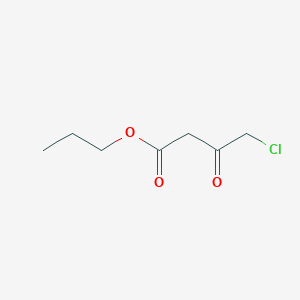
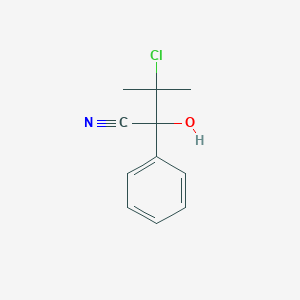

![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)
